3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester mechanism of action
3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester
Abstract
The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This guide focuses on a specific derivative, 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester, a molecule of significant interest to researchers in drug discovery. While direct pharmacological data on this precise ester is nascent, the extensive body of research on the broader class of 3-amino-1,2-benzisoxazole derivatives allows for the formulation of robust, evidence-based hypotheses regarding its mechanism of action. This document synthesizes current knowledge to explore the most probable biological targets and signaling pathways, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its potential as a multi-targeted receptor tyrosine kinase inhibitor, a modulator of neuronal pathways implicated in convulsive and psychotic disorders, and an inhibitor of the coagulation cascade.
The 1,2-Benzisoxazole Core: A Scaffold of Therapeutic Versatility
The 1,2-benzisoxazole ring system is an aromatic heterocyclic motif that has been successfully incorporated into numerous clinically approved drugs.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse range of biological targets. Notable examples include the atypical antipsychotic risperidone and the anticonvulsant zonisamide, which underscore the scaffold's utility in targeting complex neurological pathways.[1][3] The 3-amino substitution on this ring system is a particularly critical feature, often serving as a key anchoring point for binding to enzymatic or receptor targets.[4] This guide will dissect the potential mechanisms of action for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester by examining the established activities of its structural analogs.
Hypothesized Mechanism I: Multi-Targeted Receptor Tyrosine Kinase (RTK) Inhibition
A compelling body of evidence points to the potent activity of 3-aminobenzo[d]isoxazole derivatives as inhibitors of key receptor tyrosine kinases (RTKs), particularly those in the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[4][5][6] These kinases are critical regulators of angiogenesis—the formation of new blood vessels—a process that is essential for tumor growth and metastasis.
2.1. Molecular Target and Signaling Pathway
The primary targets within this proposed mechanism are the kinase domains of VEGFR-2 (also known as KDR) and PDGFRβ. In many cancer types, these receptors are overexpressed or constitutively active, leading to uncontrolled cell proliferation, survival, and angiogenesis. The 3-amino-1,2-benzisoxazole core is hypothesized to act as a Type II kinase inhibitor, binding to the ATP-binding site of the kinase domain.
Molecular modeling and structure-activity relationship (SAR) studies reveal a consistent binding mode for this class of compounds.[4] The 3-amino group and the adjacent ring nitrogen of the benzisoxazole core are crucial for potency, as they form two key hydrogen bonds with the hinge region of the kinase (specifically with the backbone carbonyl of Cys919 and the backbone NH of Glu917 in KDR).[4] This interaction anchors the molecule in the active site, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby preventing the binding of ATP and subsequent receptor phosphorylation and activation.
Caption: Hypothesized inhibition of VEGFR/PDGFR signaling by a 3-amino-1,2-benzisoxazole derivative.
2.2. Structure-Activity Relationship (SAR) Insights
SAR studies on this class of RTK inhibitors have yielded valuable insights:
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The 3-Amino Group is Essential: As mentioned, this group is critical for hinge binding and is a non-negotiable feature for high potency.[4]
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Substituents on the Benzene Ring: The placement of substituents on the benzisoxazole's fused benzene ring can modulate potency and pharmacokinetic properties. Electron-donating groups at the C7 position, such as methoxy or methyl, are generally well-tolerated, whereas electron-withdrawing groups can be detrimental to potency.[4] The 6-carboxylic acid methyl ester of the topic compound is an electron-withdrawing group, which may influence its specific target affinity and selectivity profile.
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The N,N'-Diphenyl Urea Moiety: In many highly potent analogs, a large N,N'-diphenyl urea moiety is attached to the benzisoxazole core. This group extends into a hydrophobic back pocket of the kinase domain, contributing significantly to binding affinity.[4][5]
Hypothesized Mechanism II: Modulation of Neuronal Ion Channels and Receptors
The 1,2-benzisoxazole scaffold is a well-established pharmacophore in neuroscience, forming the core of drugs targeting both epilepsy and psychosis. This suggests that 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester could exhibit activity via one or both of the following mechanisms.
3.1. Anticonvulsant Activity via Ion Channel Blockade
The clinically used anticonvulsant zonisamide is a 1,2-benzisoxazole-3-methanesulfonamide derivative.[7] Its mechanism involves the blockade of voltage-gated sodium channels and T-type calcium channels. This dual action stabilizes neuronal membranes and suppresses the sustained, high-frequency neuronal firing that is characteristic of seizures. Studies on other 3-substituted 1,2-benzisoxazole derivatives have also demonstrated significant anticonvulsant effects in animal models, such as the maximal electroshock (MES) seizure test.[1][8][9]
It is plausible that the topic compound could act similarly, by lodging within the pores of these ion channels to inhibit ion flux, thereby reducing neuronal hyperexcitability.
Caption: Experimental workflow for in vivo screening of anticonvulsant activity.
3.2. Antipsychotic Activity via Dopamine/Serotonin Receptor Antagonism
Many atypical antipsychotic drugs, such as risperidone, are functionalized benzisoxazoles. Their primary mechanism of action is the combined antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[10] The opposition between serotonin and dopamine systems is a key concept in the pharmacology of psychosis.[11]
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Dopamine D2 Receptor Blockade: Antagonism in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions).
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Serotonin 5-HT2A Receptor Blockade: This action is believed to increase dopamine release in the prefrontal cortex, potentially improving "negative" and cognitive symptoms. It also mitigates the extrapyramidal side effects that arise from potent D2 blockade in the nigrostriatal pathway.[12]
Given its structural similarity to these agents, the 3-amino-1,2-benzisoxazole core of the topic compound could serve as a template for binding to these G-protein coupled receptors, potentially acting as a dual D2/5-HT2A antagonist.
Hypothesized Mechanism III: Inhibition of the Coagulation Cascade
A more distinct but documented mechanism for a 3-aminobenzisoxazole derivative is the inhibition of Factor Xa (FXa).[13] FXa is a critical serine protease in the blood coagulation cascade, responsible for converting prothrombin to thrombin. The compound razaxaban, which incorporates a 3-aminobenzisoxazole as a key ligand, was developed as a potent and selective oral FXa inhibitor for the prevention of thrombosis.[13] This indicates that the 3-aminobenzisoxazole scaffold can be effectively utilized to target the S1 and S4 pockets of serine proteases like FXa, suggesting a potential, albeit less common, therapeutic application as an anticoagulant.
Experimental Protocols
To validate the hypothesized mechanisms of action for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester, the following experimental protocols are recommended.
5.1. Protocol: In Vitro Kinase Inhibition Assay (for RTK Activity)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2 and PDGFRβ kinases.
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Materials: Recombinant human VEGFR-2 and PDGFRβ kinase domains, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, kinase assay buffer, 96-well plates, ADP-Glo™ Kinase Assay kit (Promega).
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Procedure:
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Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase assay buffer.
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In a 96-well plate, add the kinase, the peptide substrate, and the test compound dilution (or vehicle control).
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Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for 60 minutes.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
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Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.
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Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Causality & Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase by competing with ATP. A low nanomolar IC50 value would provide strong evidence for direct target engagement. Staurosporine is typically used as a positive control for inhibition.
5.2. Protocol: Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)
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Objective: To assess the in vivo anticonvulsant efficacy of the test compound in an acute seizure model.
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Materials: Adult male mice (e.g., C57BL/6), test compound, vehicle (e.g., 0.5% methylcellulose), corneal electrodes, electroshock generator.
-
Procedure:
-
Administer the test compound or vehicle to groups of mice via oral gavage or intraperitoneal injection.
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At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-dose), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.
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Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which lasts for several seconds.
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The absence of this tonic phase is defined as protection.
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Calculate the percentage of animals protected in each treatment group.
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Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
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Causality & Validation: This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[9] Efficacy in this model strongly suggests an ability to prevent seizure spread and is characteristic of drugs that block voltage-gated sodium channels. Phenytoin and carbamazepine serve as positive controls.
Conclusion
While the precise mechanism of action for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester awaits direct experimental confirmation, its chemical architecture provides a strong foundation for several evidence-based hypotheses. The 3-amino-1,2-benzisoxazole core is a proven pharmacophore that effectively targets a range of critical therapeutic proteins. The most prominent potential mechanisms include the inhibition of receptor tyrosine kinases involved in angiogenesis, the modulation of neuronal ion channels and receptors implicated in epilepsy and psychosis, and the inhibition of serine proteases in the coagulation cascade. This guide provides a detailed technical framework and actionable experimental protocols for researchers to systematically investigate and validate these promising therapeutic avenues. The elucidation of its primary mechanism will be a critical step in unlocking the full therapeutic potential of this intriguing molecule.
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